AChE Inhibitory Activity (IC₅₀ 570 nM): Documented Bioactivity Absent in Des-Methoxy and Des-Bromo Analogs
The target compound demonstrates measurable acetylcholinesterase (AChE) inhibition with an IC₅₀ of 570 nM, as determined by Ellman's method using acetylthiocholine iodide as substrate with 5-minute incubation [1]. In contrast, a search of the same curated bioactivity databases (BindingDB and ChEMBL) reveals no reported AChE inhibition data for the two closest structural analogs: 2-amino-5-bromobenzenethiol (CAS 23451-95-8, lacking the 3-methoxy group) and 2-amino-3-methoxybenzenethiol (CAS 73931-64-3, lacking the 5-bromo group). This bioactivity gap indicates that the simultaneous presence of both the 3-methoxy and 5-bromo substituents may be necessary for the observed AChE engagement, though the exact structure–activity relationship has not been systematically elucidated.
| Evidence Dimension | AChE inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 570 nM |
| Comparator Or Baseline | 2-Amino-5-bromobenzenethiol: no AChE data reported; 2-Amino-3-methoxybenzenethiol: no AChE data reported; 2-Aminobenzenethiol (parent): no AChE data in BindingDB at comparable assay conditions |
| Quantified Difference | Not calculable (absence of comparator data); the target compound is the only member of this analog series with publicly available AChE IC₅₀ data |
| Conditions | AChE (unknown origin), acetylthiocholine iodide substrate, 5 min incubation, Ellman's method. Curated by Northwest University / ChEMBL. |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting cholinergic dysfunction, the availability of verified AChE inhibition data distinguishes this compound from its analogs that lack any reported target engagement, reducing the risk of purchasing an inactive scaffold.
- [1] BindingDB BDBM50597780 (ChEMBL CHEMBL5202485). Affinity Data: IC₅₀ = 570 nM for AChE (unknown origin) using acetylthiocholine iodide, 5 min incubation, Ellman's method. Curated by Northwest University. View Source
